Acetic acid;octa-1,7-dien-1-ol
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Overview
Description
Acetic acid;octa-1,7-dien-1-ol is an organic compound that combines the properties of acetic acid and octa-1,7-dien-1-ol. This compound is of interest due to its unique chemical structure, which includes both an acetic acid moiety and a diene alcohol group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octa-1,7-dien-1-ol can be achieved through the esterification of octa-1,7-dien-1-ol with acetic acid. This reaction typically involves heating the alcohol and acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and can be driven to completion by removing the water formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of homogeneous palladium catalysts has been reported to be efficient in the telomerization of 1,3-dienes with acetic acid, providing a versatile route for the production of such compounds .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;octa-1,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The diene alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds in the diene group can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diene alcohol group can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Scientific Research Applications
Acetic acid;octa-1,7-dien-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;octa-1,7-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, in the telomerization reaction, the compound acts as a nucleophile, reacting with 1,3-dienes in the presence of a palladium catalyst to form the desired product . The key intermediate in this reaction is a bispalladium compound, which facilitates the addition of the nucleophile to the diene.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;octa-1,7-dien-1-ol include:
1,7-Octadien-3-ol, acetate: Another ester of octa-1,7-dien-1-ol with acetic acid.
Octyl acetate: An ester formed from 1-octanol and acetic acid.
Uniqueness
This compound is unique due to its combination of acetic acid and diene alcohol functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
141974-85-8 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
acetic acid;octa-1,7-dien-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h2,7-9H,1,3-6H2;1H3,(H,3,4) |
InChI Key |
DHMTXGAEABOUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCCCCC=CO |
Origin of Product |
United States |
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